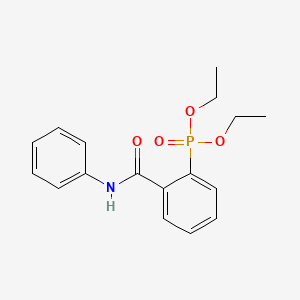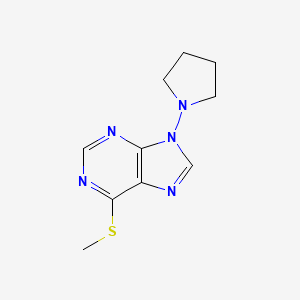
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine is a synthetic organic compound that belongs to the purine family. This compound is characterized by the presence of a methylsulfanyl group at the 6th position and a pyrrolidin-1-yl group at the 9th position of the purine ring. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine can be achieved through a multi-step process involving the introduction of the methylsulfanyl and pyrrolidin-1-yl groups onto the purine ring. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with a methylsulfanyl reagent, such as sodium methylthiolate, to introduce the methylsulfanyl group at the 6th position.
Cyclization: The intermediate product is then subjected to cyclization with pyrrolidine under appropriate conditions to introduce the pyrrolidin-1-yl group at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The purine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methylthiolate, pyrrolidine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids or proteins, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-(Methylsulfanyl)-9H-purine: Lacks the pyrrolidin-1-yl group, making it less versatile in certain applications.
9-(Pyrrolidin-1-yl)-9H-purine: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
6-(Methylsulfanyl)-9-(morpholin-1-yl)-9H-purine: Contains a morpholin-1-yl group instead of a pyrrolidin-1-yl group, which may alter its chemical and biological properties.
Uniqueness
6-(Methylsulfanyl)-9-(pyrrolidin-1-yl)-9h-purine is unique due to the presence of both the methylsulfanyl and pyrrolidin-1-yl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of applications in various fields of research and industry.
Propiedades
Número CAS |
37154-85-1 |
|---|---|
Fórmula molecular |
C10H13N5S |
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
6-methylsulfanyl-9-pyrrolidin-1-ylpurine |
InChI |
InChI=1S/C10H13N5S/c1-16-10-8-9(11-6-12-10)15(7-13-8)14-4-2-3-5-14/h6-7H,2-5H2,1H3 |
Clave InChI |
YBIPPVCMDIYGFR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC2=C1N=CN2N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


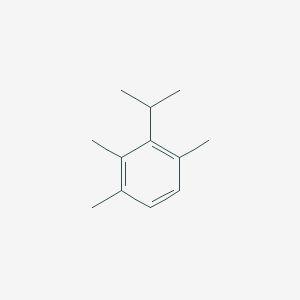
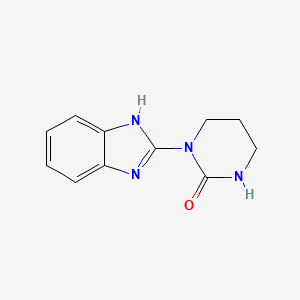
![2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B15343932.png)
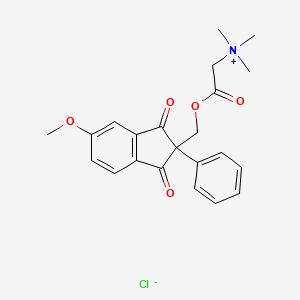
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
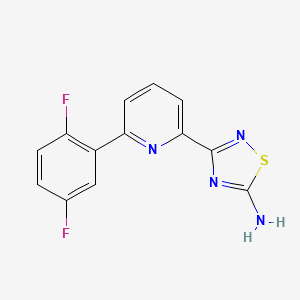
methanone](/img/structure/B15343943.png)
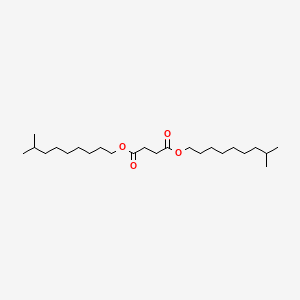
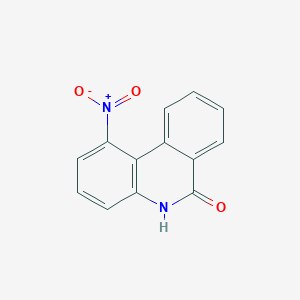

![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)
